Ethyl 3-(4-methoxyphenyl)propanimidate
Description
Ethyl 3-(4-methoxyphenyl)propanimidate (CAS: 195877-37-3, molecular formula: C₁₂H₂₂N₂O₃) is an imidate ester characterized by a 4-methoxyphenyl group attached to a propanimidate backbone. This compound features a unique imidate functional group (R-O-C=N-R), which distinguishes it from conventional esters or amides. Imidates are reactive intermediates in organic synthesis, often used to prepare amidines, heterocycles, or pharmaceutical precursors .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)propanimidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8,13H,3,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSGYWFHMCCHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methoxyphenyl)propanimidate typically involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by subsequent reduction and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)propanimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group or the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzoic acid, while reduction could produce 3-(4-methoxyphenyl)propan-1-ol.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)propanimidate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methoxyphenyl)propanimidate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences between Ethyl 3-(4-methoxyphenyl)propanimidate and analogous compounds:
Key Observations :
- Imidate vs. Ester Reactivity : The imidate group in the target compound is more nucleophilic than esters, enabling reactions with amines or alcohols to form amidines or orthoesters. In contrast, Ethyl p-methoxycinnamate () has a conjugated acrylate ester, which participates in Michael additions or polymerizations .
- Substituent Effects: The 4-methoxyphenyl group is common across all compounds, but additional substituents (e.g., dimethylamino in , aminomethyl in ) modulate solubility and bioactivity.
Physicochemical Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
